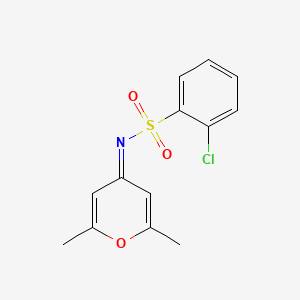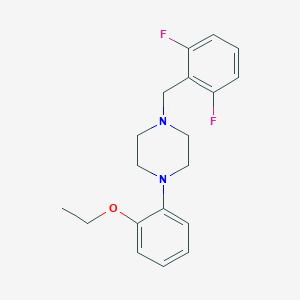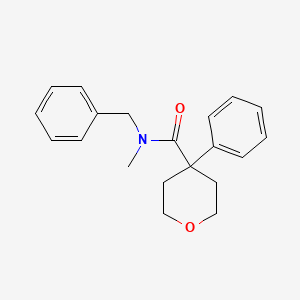
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and it has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to generate reactive oxygen species upon irradiation with light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to be non-toxic to normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one in lab experiments include its high purity and yield, its broad spectrum of antimicrobial activity, and its potential as a fluorescent probe and photosensitizer. However, its limitations include its relatively high cost, its potential toxicity upon irradiation with light, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Another direction is to develop new synthetic methods for the compound, which could improve its yield and reduce its cost. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential as a fluorescent probe and photosensitizer.
Métodos De Síntesis
The synthesis of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3-chloro-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization. This method has been reported to yield the compound in high purity and yield.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been the subject of scientific research due to its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. Moreover, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
3-chloro-4,8-dimethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-14-8-9-15(21-10-13-6-4-3-5-7-13)12(2)17(14)22-18(20)16(11)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWRAMFNAKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)

![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)


